N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine
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Description
N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C13H19N3OS and its molecular weight is 265.38. The purity is usually 95%.
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Scientific Research Applications
Formation of Metal Complexes : The structure and properties of metal complexes involving similar diamine compounds have been thoroughly investigated. For instance, palladium complexes with a C3-bridged di(benzimidazol-2-ylidene) ligand were synthesized by reacting with palladium diiodide, revealing a square-planar coordination environment around the palladium center (Hahn et al., 2005). Similarly, dinuclear iron(III) complexes with ONNO-donor ligands demonstrated weak antiferromagnetic exchange interactions between the Fe(III) ions, showcasing the intricate magnetic properties of these complexes (Şafak et al., 2015).
Photodynamic Therapy Applications : Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups exhibited promising properties for photodynamic therapy, a treatment modality for cancer. These compounds displayed good fluorescence properties and a high singlet oxygen quantum yield, crucial for effective photodynamic therapy (Pişkin et al., 2020).
Dyeing Performance in Textiles : Derivatives of thiazole-2,4-diamine have been used to synthesize a new series of acid dyes. These dyes, assessed on nylon fabric, demonstrated notable dyeing performance, indicating the compound's utility in textile applications (Malik et al., 2018).
Synthesis of Schiff Bases : Schiff bases derived from similar compounds have been synthesized and characterized, revealing potential applications due to their photophysical properties. These compounds are significant in material science, especially due to their UV light absorption and fluorescence capabilities, indicating their use in developing advanced materials and sensors (Zaltariov et al., 2015).
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-16(2)8-4-7-14-13-15-11-9-10(17-3)5-6-12(11)18-13/h5-6,9H,4,7-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVVHERCODAQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC2=C(S1)C=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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